2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound adheres to IUPAC guidelines for polycyclic heterocycles. The base structure is defined by the tricyclo[9.4.0.03,8] framework, specifying a bicyclo[4.4.0] decane system fused to an additional cycloheptane ring at positions 3 and 8. The prefix tetraza- denotes four nitrogen atoms within the ring system, positioned at carbons 2, 4, 9, and 15. Substituents include a cyclopropyl group at position 2 and a methyl group at position 7. The suffix -dione indicates two ketone groups at positions 10 and 12, while the unsaturation pattern (-pentaene) specifies five double bonds across the 15-membered system.
Molecular Topology and Bridged Ring System Analysis
The compound’s topology features a tricyclic core comprising fused 5-, 6-, and 7-membered rings (Figure 1). The central bicyclo[4.4.0] decane system bridges positions 3 and 8 of the cycloheptane ring, creating a rigid scaffold. Nitrogen atoms occupy bridgehead positions (C2 and C9), with additional nitrogen heteroatoms at C4 and C15. The cyclopropyl substituent at C2 introduces angular strain, while the methyl group at C7 adopts an equatorial orientation relative to the fused ring system. Density functional theory (DFT) studies of analogous tricyclic orthoamides suggest that noncovalent interactions, such as C–H···O hydrogen bonds, may stabilize specific conformations of the bridged system.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound are limited, insights can be drawn from related tricyclic systems. For example, anhydrous and hydrated forms of tricyclic orthoamides exhibit distinct conformational preferences: hydrated crystals stabilize eclipsed conformations via C–H···O interactions with water molecules, whereas anhydrous forms favor staggered arrangements. In the target compound, the ketone groups at C10 and C12 may participate in similar intermolecular interactions, influencing packing patterns. The cyclopropyl substituent’s steric bulk likely restricts rotational freedom, favoring a fixed dihedral angle between the tricyclic core and the substituent.
Comparative Structural Analysis with Tricyclic Heterocyclic Analogues
Compared to tricyclic hosts like H1 (C₄₂H₃₆N₂O₂) and H2 (C₅₀H₄₀N₂O₂), which feature xanthenyl and naphthyl moieties, this compound lacks extended aromatic systems but compensates with higher nitrogen content. The tetrazatricyclo framework enhances hydrogen-bonding capacity relative to carbon-rich analogues like tricyclo[9.4.0.03,8]pentadecane. Unlike H1 and H2 , which adopt zigzag or folded conformations in host-guest complexes, the rigid cyclopropyl group in the target compound likely enforces a planar geometry, reducing conformational flexibility.
Properties
CAS No. |
133627-33-5 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione |
InChI |
InChI=1S/C15H14N4O2/c1-8-4-6-17-14-12(8)18-15(21)11-10(20)5-7-16-13(11)19(14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,16,20)(H,18,21) |
InChI Key |
IUXQNPCHCAMRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C(=O)C=CN3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Construction of the Core Framework
- Reactants : A precursor containing an aromatic amine group (e.g., pyrimidine derivatives) is used.
- Reaction Conditions : A condensation reaction with a carbonyl compound under acidic or basic conditions typically forms the initial cyclic framework.
- Catalysts : Lewis acids or strong bases may be employed to facilitate cyclization.
Cyclopropyl Group Introduction
- Method : Cyclopropanation using diazo compounds or Simmons–Smith reactions.
- Solvents : Non-polar solvents like dichloromethane (DCM) are preferred for stability.
- Temperature Control : Low to moderate temperatures are maintained to prevent side reactions.
Methylation
- Reagents : Methyl iodide (CH3I) or dimethyl sulfate (DMS).
- Conditions : Alkylation is performed in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone.
Final Cyclization
- The final step involves closing the tetrazatricyclic ring system using dehydrating agents or high-temperature conditions in polar solvents like dimethylformamide (DMF).
Optimization Parameters
Key factors influencing yield and purity include:
- Reaction Temperature : Elevated temperatures can improve reaction rates but may lead to decomposition; hence optimization is critical.
- Solvent Selection : Solvents like DCM or DMF are chosen based on their ability to dissolve reactants and stabilize intermediates.
- Catalyst Choice : Catalysts such as palladium complexes or Lewis acids enhance reaction efficiency but must be carefully removed post-reaction.
Challenges in Synthesis
- High Reactivity of Intermediates : The nitrogen-rich intermediates are prone to side reactions.
- Purification Complexity : The final product requires advanced chromatographic techniques for isolation due to its structural complexity.
- Yield Optimization : Multi-step synthesis often results in cumulative loss of yield.
Data Table: Key Reaction Parameters
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Core Framework Formation | Aromatic amine + carbonyl | Acidic medium, reflux | ~60–70 | Initial cyclization step |
| Cyclopropyl Introduction | Diazo compound + alkene | DCM, room temperature | ~50–60 | Cyclopropanation via Simmons–Smith |
| Methylation | Methyl iodide + base | Acetone, mild heating | ~70–80 | Requires careful handling of reagents |
| Final Cyclization | Nitrogen-rich intermediate | DMF, high temperature | ~40–50 | Critical step for tetrazatricyclic core |
Analytical Techniques for Verification
Post-synthesis verification includes:
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and substituent positions.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated forms of the compound.
Scientific Research Applications
2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities, differing in heteroatom composition, substituents, or ring systems. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural and Functional Differences
Heteroatom Composition :
- The target compound contains four nitrogen atoms (tetrazatricyclo), while the oxa-analog () replaces one nitrogen with oxygen, likely increasing polarity and hydrogen-bonding capacity .
- Sulfur-containing analogs () exhibit thia bridges (3,7-dithia or 12,13-dithia), which may enhance redox activity or metal-binding properties compared to nitrogen-rich frameworks .
In contrast, the 2-methylpropylidene group in ’s compound may favor hydrophobic interactions . Hydroxy and hydroxymethyl groups in ’s compound improve solubility and enable hydrogen bonding, contrasting with the methyl and cyclopropyl groups in the target compound .
Biological Implications :
- The sulfur-rich analogs () are reported to exhibit antimicrobial and chelation properties, whereas nitrogen-dense frameworks (e.g., the target compound) are often explored for kinase or protease inhibition due to their ability to mimic purine/pyrimidine motifs .
Synthetic Accessibility :
- The target compound’s tetrazatricyclo system likely requires multistep synthesis involving cyclopropanation and nitrogen heterocycle formation. In contrast, sulfur-containing analogs () may utilize thiol-ene or disulfide coupling strategies .
Research Findings and Data Gaps
- Structural Data: The target compound’s crystal structure (if resolved) may leverage SHELX software for refinement, as noted in .
- Unanswered Questions: The evidence lacks comparative data on solubility, stability, or toxicity.
Biological Activity
2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione is a complex organic compound notable for its unique structure and potential biological activities. This compound features a tetrazatricyclic framework and various functional groups that contribute to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C15H26N4O |
| Molecular Weight | 278.39 g/mol |
| IUPAC Name | 2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one |
| InChI | InChI=1S/C15H26N4O/c1-9-6-8... |
| InChI Key | NYINOACZUYPYHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCNC2C1NC(=O)C3CCCNC3N2C4CC4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate biological pathways effectively.
Pharmacological Studies
Recent studies have indicated that this compound exhibits promising pharmacological properties:
- Antimicrobial Activity : Preliminary tests have shown effectiveness against various bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : Evidence indicates potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of the compound demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of commonly used antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic investigations revealed that the compound activates caspase pathways leading to apoptosis.
Comparative Analysis
To understand the uniqueness of this compound compared to similar tetrazatricyclic derivatives, a comparative analysis was performed:
| Compound | Biological Activity |
|---|---|
| 2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one | Antimicrobial, anticancer |
| 2-Cyclopropyl-7-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one | Limited antimicrobial activity |
| 2-Cyclopropyl-7-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one | Moderate anticancer effects |
Q & A
Q. What validation protocols ensure reproducibility in biological assays given batch-to-batch variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
